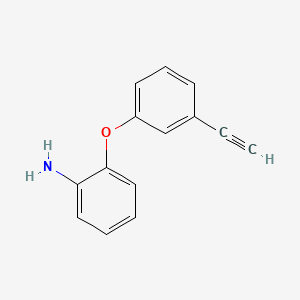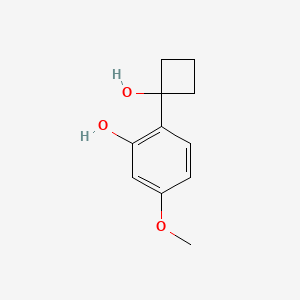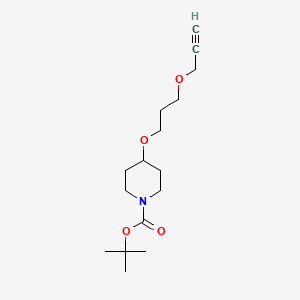
tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a prop-2-yn-1-yloxypropoxy side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the alkylation of a piperidine derivative with a prop-2-yn-1-yloxypropyl halide under basic conditions, followed by protection of the amine group with a tert-butyl carbamate group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the alkylation and protection steps .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
化学反応の分析
Types of Reactions: tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of potential therapeutic agents targeting specific enzymes or receptors .
作用機序
The mechanism of action of tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the alkyne group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
tert-Butyl 4-(prop-2-yn-1-yloxy)benzylcarbamate: Similar structure but with a benzyl group instead of a piperidine ring.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxyethylphenyl group instead of the prop-2-yn-1-yloxypropoxy group.
Uniqueness: The uniqueness of tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate lies in its combination of a piperidine ring with a prop-2-yn-1-yloxypropoxy side chain.
特性
分子式 |
C16H27NO4 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC名 |
tert-butyl 4-(3-prop-2-ynoxypropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-11-19-12-6-13-20-14-7-9-17(10-8-14)15(18)21-16(2,3)4/h1,14H,6-13H2,2-4H3 |
InChIキー |
SHZFMWNURDXXPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCCOCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


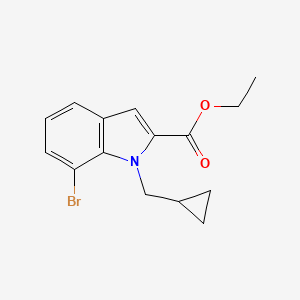
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
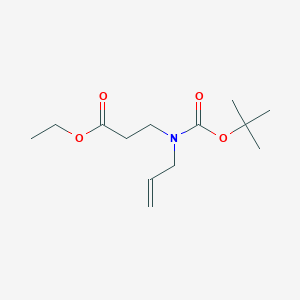
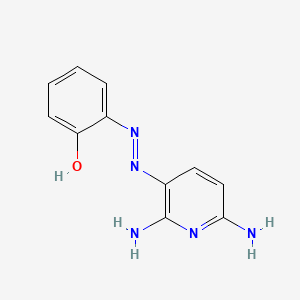
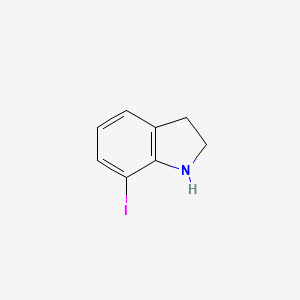
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
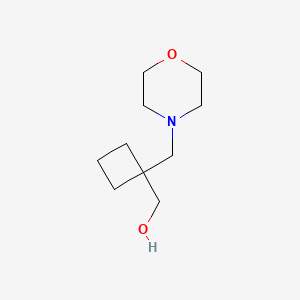
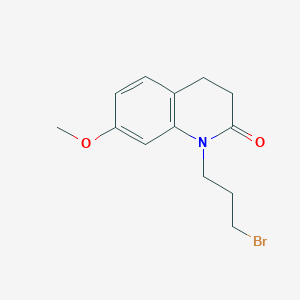
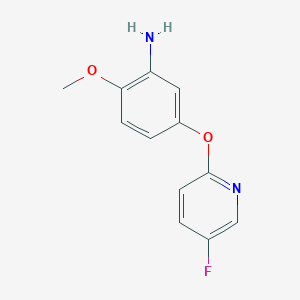
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
